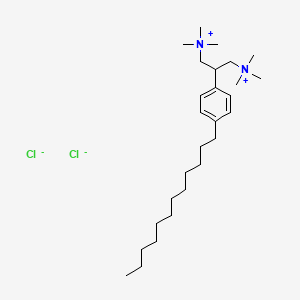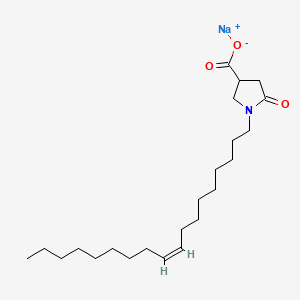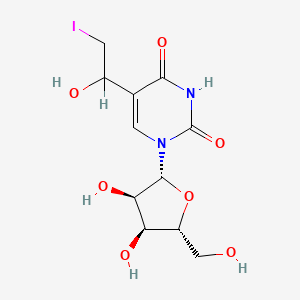
5-(1-Hydroxy-2-iodoethyl)uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-ヒドロキシ-2-ヨードエチル)ウリジン: ウリジンから誘導された修飾ヌクレオシドアナログです。ウリジン塩基の5位にヨードエチル基を特徴とし、ユニークな化学的および生物学的特性を付与します。
準備方法
合成経路および反応条件: 5-(1-ヒドロキシ-2-ヨードエチル)ウリジンの合成は、通常、ビニル置換ウリジン誘導体のヨウ素化を伴います。一般的な方法の1つは、ヨウ素酸などの酸化剤の存在下で、5-ビニル-2'-デオキシウリジンのビニル部分にヨウ素を付加することです。 この反応は、水性ジオキサン中で行われ、目的の生成物が得られます .
工業的製造方法: 5-(1-ヒドロキシ-2-ヨードエチル)ウリジンの具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、高収率と純度を確保するために、制御された条件下での大規模なヨウ素化反応です。連続フローリアクターと自動合成プラットフォームの使用により、効率とスケーラビリティが向上する可能性があります。
化学反応の分析
反応の種類: 5-(1-ヒドロキシ-2-ヨードエチル)ウリジンは、次のようなさまざまな化学反応を起こします。
置換反応: 適切な条件下で、ヨード基をヒドロキシル基やアルコキシ基などの他の求核剤で置換することができます。
酸化および還元反応: ヒドロキシル基は、ケトンを形成するために酸化するか、アルカンを形成するために還元することができます。
加水分解: この化合物は、酸性または塩基性条件下で加水分解を受ける可能性があり、ヨードエチル基の開裂につながります。
一般的な試薬と条件:
置換反応: メタノール中のナトリウムメトキシドまたは炭酸カリウムなどの試薬が一般的に使用されます。
酸化反応: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。
還元反応: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤。
主な生成物:
置換反応: 生成物には、5-(1-メトキシ-2-ヨードエチル)ウリジンと5-(1-エトキシ-2-ヨードエチル)ウリジンが含まれます。
酸化反応: 生成物には、5-(1-オキソ-2-ヨードエチル)ウリジンが含まれます。
還元反応: 生成物には、5-(1-アルキル-2-ヨードエチル)ウリジンが含まれます。
4. 科学研究への応用
化学: 5-(1-ヒドロキシ-2-ヨードエチル)ウリジンは、さまざまなヌクレオシドアナログの合成における前駆体として使用されます。
生物学: 生物学研究では、この化合物は、ヌクレオシド代謝のメカニズムとヌクレオシドアナログの細胞プロセスへの影響を調査するために使用されます。これは、DNAおよびRNAの合成、修復、および調節を研究するためのツールとして役立ちます。
医学: 5-(1-ヒドロキシ-2-ヨードエチル)ウリジンの抗ウイルス性と抗癌性により、治療用途の候補となっています。 単純ヘルペスウイルスおよび特定のがん細胞株に対して活性があり、薬物開発のための潜在的なリード化合物となっています .
産業: 製薬業界では、この化合物はヌクレオシドベースの薬物の開発に使用されています。そのユニークな化学的特性により、有効性が向上し、毒性が低下した新規治療薬の設計が可能になります。
科学的研究の応用
Chemistry: 5-(1-Hydroxy-2-iodoethyl)uridine is used as a precursor in the synthesis of various nucleoside analogues
Biology: In biological research, this compound is employed to investigate the mechanisms of nucleoside metabolism and the effects of nucleoside analogues on cellular processes. It serves as a tool to study DNA and RNA synthesis, repair, and regulation.
Medicine: The antiviral and anticancer properties of this compound make it a candidate for therapeutic applications. It has shown activity against herpes simplex virus and certain cancer cell lines, making it a potential lead compound for drug development .
Industry: In the pharmaceutical industry, this compound is used in the development of nucleoside-based drugs. Its unique chemical properties enable the design of novel therapeutic agents with improved efficacy and reduced toxicity.
作用機序
5-(1-ヒドロキシ-2-ヨードエチル)ウリジンの作用機序には、核酸への組み込みが含まれ、そこでDNAおよびRNA合成を阻害します。ヨードエチル基は、通常の塩基対形成相互作用を破壊し、欠陥のある核酸構造の形成につながる可能性があります。 この破壊により、ウイルスの複製が阻害され、遺伝物質を干渉することにより、がん細胞に細胞毒性効果が誘導されます .
類似化合物との比較
類似化合物:
5-ヨード-2'-デオキシウリジン: 単純ヘルペスウイルス感染症の治療に使用される抗ウイルス薬。
5-ビニル-2'-デオキシウリジン: 単純ヘルペスウイルスに対して高い活性を示します。
5-(1-ヒドロキシ-2-ブロモエチル)ウリジン: 同様の生物学的活性を示す臭素化アナログ。
独自性: 5-(1-ヒドロキシ-2-ヨードエチル)ウリジンは、独自のヨードエチル基が、独特の化学反応性と生物学的活性を付与するため、際立っています。 さまざまな化学反応を起こす能力と、潜在的な治療用途により、科学研究と薬物開発において貴重な化合物となっています .
特性
CAS番号 |
123881-91-4 |
|---|---|
分子式 |
C11H15IN2O7 |
分子量 |
414.15 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-hydroxy-2-iodoethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15IN2O7/c12-1-5(16)4-2-14(11(20)13-9(4)19)10-8(18)7(17)6(3-15)21-10/h2,5-8,10,15-18H,1,3H2,(H,13,19,20)/t5?,6-,7-,8-,10-/m1/s1 |
InChIキー |
QRHWSWOLWKGFDK-QZPVKTSASA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(CI)O |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(CI)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
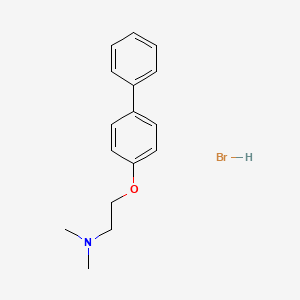




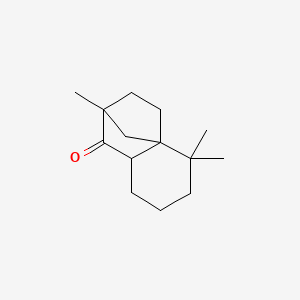
![N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine](/img/structure/B12670764.png)



